molecular formula C6H5BrClN B1465056 2-Bromo-3-(chloromethyl)pyridine CAS No. 944906-87-0

2-Bromo-3-(chloromethyl)pyridine

Cat. No. B1465056
CAS RN: 944906-87-0
M. Wt: 206.47 g/mol
InChI Key: OWRYEOOYOHXZJX-UHFFFAOYSA-N
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Description

2-Bromo-3-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H5BrClN . It is a solid substance and is considered a valuable building block in organic synthesis .


Synthesis Analysis

The synthesis of 2-Bromo-3-(chloromethyl)pyridine involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than conventional reagents .


Molecular Structure Analysis

The molecular weight of 2-Bromo-3-(chloromethyl)pyridine is 206.47 . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

2-Bromo-3-(chloromethyl)pyridine is involved in various chemical reactions. For instance, it is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .


Physical And Chemical Properties Analysis

2-Bromo-3-(chloromethyl)pyridine is a solid substance . It has a flash point of 97.709 and a boiling point of 237.949°C at 760 mmHg .

Scientific Research Applications

Comprehensive Analysis of 2-Bromo-3-(chloromethyl)pyridine Applications

2-Bromo-3-(chloromethyl)pyridine is a versatile chemical compound with a range of applications in scientific research. Below is a detailed analysis of its unique applications, each presented in a separate section.

Synthesis of Biomimetic Metal Ion Chelates: This compound serves as a precursor for the synthesis of biomimetic metal ion chelates. These chelates are designed to mimic the active sites of metalloenzymes, which often contain histidine and carboxylate residues . The immobilization of these ligand chelates onto heterogeneous supports is a significant step in creating functional materials for catalysis and sensor applications.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods: Researchers have utilized 2-Bromo-3-(chloromethyl)pyridine in developing GC-MS methods. This application is crucial for analyzing complex mixtures and identifying unknown compounds in various samples .

Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is used in NMR spectroscopy, a powerful tool for determining the structure of organic compounds. It has been specifically mentioned for its role in obtaining high-resolution spectra for research purposes .

Fourier-Transform Infrared (FT-IR) Spectroscopy: In FT-IR spectroscopy, 2-Bromo-3-(chloromethyl)pyridine is used to monitor reactions and confirm the presence of specific functional groups. This technique is essential for understanding reaction mechanisms and the structure of molecules .

Alternative Synthesis Routes: The compound provides alternative synthesis routes for related chemicals that traditionally require more hazardous conditions. This makes the synthesis process safer and more accessible for various research applications .

Chemosensor Development: 2-Bromo-3-(chloromethyl)pyridine is involved in the creation of chemosensors. These sensors can detect specific ions or molecules, which is valuable in environmental monitoring and diagnostic applications .

Synthesis of Acetylenic Dipyridone: It is used in synthesizing acetylenic dipyridone, a compound with potential applications in medicinal chemistry and as an intermediate in organic synthesis .

Synthesis of Nemertelline: Another unique application is the synthesis of nemertelline, a compound that could have implications in biological studies and pharmaceutical research .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-(chloromethyl)pyridine is the transition metal ions in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

2-Bromo-3-(chloromethyl)pyridine interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by 2-Bromo-3-(chloromethyl)pyridine is the SM cross-coupling reaction . This reaction is a key method for forming carbon–carbon bonds, and it is particularly notable for its mild and functional group tolerant reaction conditions .

Pharmacokinetics

The compound’s physical properties, such as its molecular weight and density, can be found in chemical databases .

Result of Action

The result of the action of 2-Bromo-3-(chloromethyl)pyridine is the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This reaction is widely used in organic synthesis, and it has been particularly successful due to its mild reaction conditions and the stability of the organoboron reagents used .

Action Environment

The action of 2-Bromo-3-(chloromethyl)pyridine can be influenced by various environmental factors. For example, the SM cross-coupling reaction is typically carried out under mild conditions, which can be advantageous in terms of environmental impact . Additionally, the organoboron reagents used in the reaction are generally considered to be environmentally benign .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The biological activities of 2-Bromo-3-(chloromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of 2-Bromo-3-(chloromethyl)pyridine will be discovered in the future .

properties

IUPAC Name

2-bromo-3-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRYEOOYOHXZJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-(chloromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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